molecular formula C13H27NOSi B11869791 N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide

N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide

Cat. No.: B11869791
M. Wt: 241.44 g/mol
InChI Key: UYVLVDYPJZTMBZ-MDZDMXLPSA-N
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Description

N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide is a chemical compound known for its unique structure and properties. It is an enamide, which is a type of organic compound characterized by the presence of an amide group conjugated with a double bond. The trimethylsilyl group attached to the hex-3-enamide backbone adds to its distinctiveness, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide can be achieved through several methods. One notable method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . This method is characterized by its simplicity and broad substrate scope.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The enamide structure facilitates its role as a nucleophile, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide can be compared with other similar compounds, such as:

    N,N-Diethylhex-3-enamide: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    N,N-Dimethyl-5-(trimethylsilyl)hex-3-enamide: Has a different alkyl substitution pattern, affecting its chemical properties.

    N,N-Diethyl-5-(trimethylsilyl)pent-3-enamide: Varies in the length of the carbon chain, influencing its physical and chemical characteristics.

The presence of the trimethylsilyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.

Properties

Molecular Formula

C13H27NOSi

Molecular Weight

241.44 g/mol

IUPAC Name

(E)-N,N-diethyl-5-trimethylsilylhex-3-enamide

InChI

InChI=1S/C13H27NOSi/c1-7-14(8-2)13(15)11-9-10-12(3)16(4,5)6/h9-10,12H,7-8,11H2,1-6H3/b10-9+

InChI Key

UYVLVDYPJZTMBZ-MDZDMXLPSA-N

Isomeric SMILES

CCN(CC)C(=O)C/C=C/C(C)[Si](C)(C)C

Canonical SMILES

CCN(CC)C(=O)CC=CC(C)[Si](C)(C)C

Origin of Product

United States

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